[1-(4-Fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol
Description
Historical Development of 1,2,3-Triazole Chemistry
The foundation of 1,2,3-triazole chemistry traces back to 1885 when the term "triazole" was first coined by Bladin to describe the five-membered heterocyclic aromatic ring system containing three nitrogen atoms with the molecular formula C₂H₃N₃. This initial discovery established the groundwork for what would become one of the most important classes of heterocyclic compounds in pharmaceutical and materials science. The systematic development of triazole chemistry accelerated significantly in 1910 when German chemists Otto Dimroth and Gustav Fester achieved the first successful synthesis of 1H-1,2,3-triazole through a thermal reaction between hydrazoic acid and acetylene at 100 degrees Celsius for 70 hours. This pioneering work demonstrated the fundamental reactivity patterns that would later be exploited in modern synthetic methodologies.
The evolution of 1,2,3-triazole synthesis reached a revolutionary milestone with the development of the azide-alkyne Huisgen cycloaddition reaction. This 1,3-dipolar cycloaddition process enables the formation of substituted 1,2,3-triazoles through the reaction of azides with alkynes, providing a versatile platform for molecular construction. Under thermal conditions, the regioselectivity of this reaction depends on substrate characteristics, but the introduction of metal catalysts has dramatically improved both selectivity and reaction conditions. Copper-catalyzed cycloadditions preferentially yield 1,4-disubstituted triazoles, while ruthenium-catalyzed processes favor 1,5-disubstituted products. The development of these catalytic processes has been further refined, with recent advances including two-step sequences from terminal alkynes to 4-cyano 1,5-disubstituted triazoles, as reported by Zhu and colleagues in 2018.
The practical significance of 1,2,3-triazole chemistry became increasingly apparent through the discovery of their biological activities. The identification of antifungal properties in azole derivatives in 1944 marked a pivotal moment that led to the development of clinically important drugs such as fluconazole, itraconazole, voriconazole, and posaconazole. These compounds operate through the inhibition of ergosterol synthesis by blocking the P450-dependent enzyme CYP 51, with the triazole ring structure coordinating with the heme iron of the cytochrome P450 enzyme. This mechanistic understanding has provided a foundation for rational drug design approaches utilizing the triazole scaffold.
Significance of Fluorinated Triazole Derivatives
The incorporation of fluorine atoms into triazole structures represents a paradigm shift in medicinal chemistry, driven by the unique properties that fluorine imparts to organic molecules. Fluorine, being the most electronegative element, creates highly polarized carbon-fluorine bonds with significant ionic character while maintaining a smaller size compared to other halogens. This distinctive electronic nature of fluorine substitution leads to profound effects on molecular properties, including enhanced membrane permeability, increased metabolic stability, improved lipophilicity, and stronger binding affinity to biological targets.
The strategic replacement of carbon-hydrogen bonds with carbon-fluorine bonds has emerged as a key modification for enhancing drug metabolic stability and extending biological half-life. This transformation is particularly valuable because it addresses the oxidative metabolism that commonly occurs at carbon-hydrogen sites, thereby improving the pharmacokinetic profile of therapeutic compounds. Fluorinated heterocycles consistently demonstrate superior biological and pharmacological activities compared to their non-fluorinated analogs, making them privileged structures in drug discovery programs.
Research has demonstrated that fluorinated triazole derivatives exhibit enhanced anticancer, antibacterial, antifungal, antiviral, antimicrobial, and antioxidant properties. Cheng and coworkers reported fluorinated 1,2,3-triazole analogs as potent HER2 tyrosine kinase inhibitors, with compounds showing IC₅₀ values of 31.6 and 16.6 against breast cancer cells, significantly outperforming non-fluorinated counterparts. Similarly, Dolzhenko and colleagues synthesized fluorinated 1,2,4-triazole analogs that demonstrated antiproliferative activity against various cancer cell lines, with compounds containing trifluoromethyl groups at the para position showing IC₅₀ values of 28 millimolar against breast cancer cell lines.
The positional effect of fluorine-containing groups has been identified as a critical factor in determining biological activity. Research indicates that the specific location of fluorine substitution on the aromatic ring system plays a major role in the anticancer activity of fluorinated triazoles, with para-positioned fluorine often providing optimal activity profiles. This structure-activity relationship understanding has guided the design of more effective fluorinated triazole derivatives for therapeutic applications.
Classification and Nomenclature
The systematic classification of triazole compounds follows established International Union of Pure and Applied Chemistry nomenclature principles, with specific attention to the arrangement of nitrogen atoms within the five-membered ring structure. The compound [1-(4-Fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol belongs to the 1,2,3-triazole class, characterized by three consecutive nitrogen atoms in positions 1, 2, and 3 of the five-membered ring. The systematic name reflects the substitution pattern, indicating the attachment of a 4-fluoro-2-methylphenyl group at position 1 of the triazole ring and a methanol group at position 4.
The molecular structure of this compound can be described through multiple identifiers and descriptors that facilitate accurate chemical communication. The compound bears the Chemical Abstracts Service registry number 1247731-80-1, providing a unique identifier for database searches and regulatory purposes. The International Chemical Identifier string (InChI=1S/C10H10FN3O/c1-7-4-8(11)2-3-10(7)14-5-9(6-15)12-13-14/h2-5,15H,6H2,1H3) and its corresponding key (BUCIXARPEXIWAV-UHFFFAOYSA-N) provide standardized computational representations of the molecular structure.
The simplified molecular-input line-entry system representation (CC1=C(C=CC(=C1)F)N2C=C(N=N2)CO) offers a linear notation that captures the complete connectivity information of the molecule. This standardized representation facilitates computational analysis and database searching across various chemical information systems. The compound exists as a white to off-white solid under standard conditions, with a purity typically specified at 95% or higher for research applications.
The structural classification reveals several important features that influence the compound's properties and potential applications. The presence of the hydroxymethyl group at position 4 of the triazole ring provides hydrogen bonding capabilities, while the fluorinated aromatic substituent contributes to enhanced lipophilicity and metabolic stability. The 2H-1,2,3-triazole tautomer represents the major form in aqueous solution, consistent with the general behavior of 1,2,3-triazole derivatives.
Overview of Research Interest in this compound
The research interest in this compound stems from its strategic position at the intersection of several important chemical and biological principles. The compound represents an exemplary case study in structure-based drug design, combining the established triazole pharmacophore with fluorine-mediated property enhancement and specific substitution patterns designed to optimize biological activity. Current research efforts focus on understanding the structure-activity relationships that govern its biological properties and exploring its potential applications in various therapeutic areas.
The synthesis of this compound typically employs the well-established Huisgen 1,3-dipolar cycloaddition methodology, which provides a reliable and efficient route to 1,2,3-triazole derivatives. This synthetic approach involves the copper-catalyzed reaction between an appropriate azide and alkyne precursor, followed by functional group manipulations to introduce the hydroxymethyl substituent. The synthetic accessibility of this compound through established methodologies has facilitated its evaluation in various biological assays and structure-activity relationship studies.
Mechanistic studies suggest that the compound's biological activity arises from its structural similarity to natural bioactive molecules, with the fluorine atom providing enhanced metabolic stability and improved bioavailability. The hydroxymethyl group serves as a hydrogen bond donor, potentially facilitating interactions with biological targets, while the fluorinated aromatic ring system contributes to optimal binding affinity through hydrophobic and electronic interactions. Research indicates that triazole derivatives can inhibit key enzymes in cellular pathways, with the specific substitution pattern in this compound potentially conferring selectivity for particular biological targets.
The compound has attracted attention in multiple research domains, including anticancer drug development, antifungal agent design, and enzyme inhibition studies. Its structural features make it particularly suitable for applications requiring enhanced metabolic stability and improved pharmacokinetic properties. The presence of the fluorine atom is expected to reduce susceptibility to cytochrome P450-mediated oxidation, potentially leading to longer duration of action and improved therapeutic efficacy compared to non-fluorinated analogs.
Molecular Properties and Research Data
The comprehensive characterization of this compound reveals important molecular properties that correlate with its biological potential and synthetic utility.
The research landscape for fluorinated triazole derivatives demonstrates the significant potential of this compound class, with specific examples highlighting enhanced biological activities compared to non-fluorinated counterparts.
Properties
IUPAC Name |
[1-(4-fluoro-2-methylphenyl)triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3O/c1-7-4-8(11)2-3-10(7)14-5-9(6-15)12-13-14/h2-5,15H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUCIXARPEXIWAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)N2C=C(N=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This method is the cornerstone for synthesizing 1,2,3-triazoles with various substitutions.
-
- Terminal alkyne bearing the hydroxymethyl group (e.g., propargyl alcohol derivatives).
- Aryl azide with the 4-fluoro-2-methylphenyl moiety.
- Copper(I) catalyst, often generated in situ from copper(II) sulfate pentahydrate and sodium ascorbate.
- Solvent: Mixtures such as tert-butanol/water or dimethylformamide (DMF).
- Temperature: Room temperature to mild heating.
- Reaction time: Several hours to overnight.
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- The copper(I) coordinates to the terminal alkyne, activating it.
- The azide attacks the activated alkyne, forming a copper-triazolide intermediate.
- Protonation yields the 1,4-disubstituted 1,2,3-triazole product.
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- In a study synthesizing 1-substituted 1,2,3-triazole derivatives, the reaction of propargyl bromide with mollugin in DMF with potassium carbonate followed by CuAAC with sodium ascorbate and copper sulfate yielded triazole derivatives in 82–89% yield.
- The reaction is typically followed by extraction, washing, drying, and purification by column chromatography.
Alternative Synthetic Routes
- Base-Promoted Elimination:
- Certain sulfonyl fluoride-containing triazoles can be converted to NH-1,2,3-triazoles via base-promoted elimination.
- For instance, treatment of 1-bromo-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethane-1-sulfonyl fluorides with pyrrolidine at room temperature in 1,4-dioxane for 12 hours afforded NH-1,2,3-triazoles in yields up to 97%.
- This method highlights the versatility of triazole synthesis and potential functional group transformations.
Data Table: Optimization of Base for NH-1,2,3-Triazole Formation
| Entry | Base | Yield of NH-Triazole (%) |
|---|---|---|
| 1 | Pyrrolidine | 97 |
| 2 | Piperidine | >99 |
| 3 | Morpholine | 84 |
| 4 | Triethylamine | 26 |
| 5 | DBU | 23 |
| 6 | DABCO | 10 |
| 7 | TMG | 47 |
| 8 | TMEDA | 6 |
| 9 | Sodium carbonate | 12 |
| 10 | Sodium hydroxide | 27 |
| 11 | Cesium carbonate | 33 |
| 12 | Potassium carbonate | 24 |
Note: Pyrrolidine and piperidine were identified as the most effective bases for this transformation.
Research Findings and Observations
Yield and Efficiency: The CuAAC method consistently provides high yields (typically 80–95%) of 1,2,3-triazole derivatives, including those with fluoro and methyl substitutions on the phenyl ring.
Functional Group Tolerance: The reaction tolerates various substituents on the aromatic ring, including electron-donating and electron-withdrawing groups, without significant loss in yield or selectivity.
Mild Reaction Conditions: Reactions proceed efficiently at room temperature or mild heating, reducing the risk of decomposition or side reactions.
Purification: Products are generally purified by flash column chromatography, with solvent systems optimized (e.g., petroleum ether/ethyl acetate mixtures) to achieve high purity.
Scalability: The methods are amenable to scale-up due to straightforward reaction setup and workup procedures.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| CuAAC (Copper(I)-Catalyzed) | Aryl azide, propargyl alcohol | CuSO4·5H2O, sodium ascorbate, rt, 12–48 h | 80–95 | Regioselective, mild, high-yielding |
| Base-Promoted Elimination | Sulfonyl fluoride triazole precursors | Pyrrolidine, 1,4-dioxane, rt, 12 h | 90–99 | Converts sulfonyl fluoride to NH-triazole |
| Propargylation of Phenol Derivatives | Propargyl bromide, K2CO3, DMF | Room temperature, 8 h | ~82 | Precursor synthesis step |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form the corresponding aldehyde or carboxylic acid.
Reduction: Reduction reactions can further modify the triazole ring or the fluoro-substituted phenyl ring.
Substitution: The fluoro group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
- Oxidation of the methanol group yields the corresponding aldehyde or carboxylic acid.
- Reduction of the triazole ring can lead to various hydrogenated triazole derivatives.
- Substitution reactions can introduce a wide range of functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry:
- The compound is used as a building block in the synthesis of more complex molecules.
- It serves as a precursor for the development of new materials with specific properties.
Biology:
- The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
- It is used in the design of enzyme inhibitors and other bioactive molecules.
Medicine:
- Research is ongoing to explore its potential as a pharmaceutical agent.
- It is investigated for its role in drug delivery systems and as a component of therapeutic formulations.
Industry:
- The compound is used in the development of specialty chemicals and advanced materials.
- It finds applications in the production of coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of [1-(4-Fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The fluoro-substituted phenyl ring enhances the compound’s binding affinity and specificity. The methanol group may participate in hydrogen bonding, further stabilizing the interaction with the target. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The pharmacological and physicochemical properties of triazole derivatives are highly dependent on the substituents attached to the phenyl ring and the triazole core. Below is a comparison with key analogs:
Table 1: Structural Analogs and Key Differences
Table 2: Comparative Physical Properties
| Compound | Molecular Weight | Melting Point (°C) | Yield (%) | Solubility (PBS) |
|---|---|---|---|---|
| This compound | 237.23 | Not reported | ~85 | Moderate |
| [1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol | 225.63 | 194–196 | 84 | Low |
| (1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl)methanol | 270.09 | 194–196 | 84 | Low |
| (1-(4-Methoxyphenyl)-1H-1,2,3-triazol-4-yl)methanol | 219.22 | Not reported | 91.5 | High |
Anticancer Potential
- Methoxy Analog : Improved solubility may enhance bioavailability in in vivo models, though specific activity data are pending .
Role in Drug Design
- The hydroxymethyl group in these analogs serves as a versatile handle for further functionalization, enabling conjugation with pharmacophores (e.g., carbazoles, purines) to enhance target affinity .
Biological Activity
[1-(4-Fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol is a compound belonging to the triazole family, characterized by its five-membered heterocyclic structure containing three nitrogen atoms. The presence of a fluoro-substituted phenyl ring and a methanol group enhances its biological activity, making it a subject of interest in pharmacological research.
- IUPAC Name : [1-(4-fluoro-2-methylphenyl)triazol-4-yl]methanol
- Molecular Formula : C10H10FN3O
- CAS Number : 1247731-80-1
The biological activity of this compound primarily involves its interaction with various molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The fluoro group enhances binding affinity, while the methanol group may facilitate hydrogen bonding, stabilizing interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits significant potential in various biological contexts:
Anticancer Activity
A notable study highlighted the compound’s potential in cancer treatment. Related derivatives have shown to inhibit cell proliferation and induce apoptosis in breast cancer cells by targeting signaling pathways such as Notch-AKT. For instance, the derivative N-((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-methylene-3-oxo-olean-12-en-28-amide (ZQL-4c) demonstrated IC50 values indicating strong cytotoxicity against multiple breast cancer cell lines (MCF-7 and MDA-MB-231) at concentrations as low as .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Triazole derivatives are known for their ability to inhibit bacterial growth and biofilm formation. In vitro studies have demonstrated that certain triazole compounds can effectively suppress the growth of pathogenic bacteria while exhibiting low toxicity to human cells .
Case Studies and Research Findings
Q & A
Q. Q1. What are the standard synthetic routes for [1-(4-Fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol?
Methodological Answer: The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, due to its regioselectivity and high yield . For example:
Azide precursor synthesis : React 4-fluoro-2-methylphenyl azide with propargyl alcohol under Cu(OAc)₂ catalysis .
Post-functionalization : The hydroxymethyl group may undergo oxidation (e.g., Jones reagent) to form aldehydes or acids .
Key validation : NMR (¹H/¹³C) and mass spectrometry confirm regiochemistry and purity .
Q. Q2. How is the crystal structure of this triazole derivative resolved, and what software is preferred?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. SHELX programs (e.g., SHELXL) are widely used for refinement due to their robustness in handling small-molecule crystallography .
- Procedure : Crystallize the compound in a suitable solvent (e.g., methanol/water). Collect data with a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
- Analysis : Use SHELXL for structure solution and refinement. Hirshfeld surface analysis (via CrystalExplorer) can quantify intermolecular interactions (e.g., H-bonding involving the hydroxymethyl group) .
Q. Q3. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : ¹H NMR identifies substituents on the phenyl ring (e.g., fluorine splitting patterns) and triazole protons (~7.5–8.5 ppm) .
- FTIR : Confirms hydroxyl (3200–3600 cm⁻¹) and triazole ring (1600–1500 cm⁻¹) stretches .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 223.66) .
Advanced Research Questions
Q. Q4. How can researchers optimize reaction yields for derivatives of this compound?
Methodological Answer:
- Catalyst screening : Test Cu(I) sources (e.g., CuBr vs. CuI) to minimize side products in click reactions .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance azide-alkyne cycloaddition kinetics .
- Temperature control : Microwave-assisted synthesis (50–80°C) reduces reaction time and improves regioselectivity .
Data-driven approach : Use Design of Experiments (DoE) to model variables (catalyst loading, temperature) .
Q. Q5. How can structural modifications to the triazole core enhance biological activity?
Methodological Answer:
- Substituent effects : Introduce electron-withdrawing groups (e.g., -NO₂) to the phenyl ring to modulate electronic properties and binding affinity .
- Side-chain functionalization : Replace the hydroxymethyl group with ester or amine moieties to improve solubility or target interactions .
Validation : Perform molecular docking (e.g., AutoDock Vina) against targets like EGFR (PDB: 4HJO) to predict binding modes .
Q. Q6. How do researchers resolve contradictions in reported biological activity data for triazole derivatives?
Methodological Answer:
- Purity verification : Contradictions may arise from impurities. Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity .
- Assay standardization : Compare IC₅₀ values across consistent cell lines (e.g., HeLa vs. MCF-7) and protocols (MTT assay vs. ATP-luminescence) .
- SAR studies : Systematically vary substituents to isolate pharmacophores. For example, fluorophenyl groups enhance anti-inflammatory activity, while methyl groups improve bioavailability .
Q. Q7. What computational methods are used to predict the reactivity of this compound?
Methodological Answer:
- DFT calculations : Gaussian09 or ORCA software models frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Molecular dynamics (MD) : Simulate solvation effects (e.g., in water/DMSO) to study conformational stability .
- ADMET prediction : Tools like SwissADME estimate pharmacokinetic properties (logP, BBB permeability) .
Q. Q8. How can crystallographic data resolve discrepancies between computational and experimental structural models?
Methodological Answer:
- Overlay analysis : Use Mercury software to align SCXRD-derived structures with DFT-optimized geometries. Root-mean-square deviation (RMSD) <0.5 Å indicates good agreement .
- Electron density maps : Identify regions of poor fit (e.g., disordered solvent molecules) and refine using SHELXL’s TWIN/BASF commands .
Q. Q9. What strategies mitigate challenges in synthesizing enantiomerically pure triazole derivatives?
Methodological Answer:
Q. Q10. How can researchers validate the proposed mechanism of action for this compound in anticancer studies?
Methodological Answer:
- Biochemical assays : Measure inhibition of kinase activity (e.g., EGFR) using fluorescence polarization .
- Gene expression profiling : RNA-seq identifies downstream targets (e.g., apoptosis markers like BAX/BCL-2) .
- In vivo models : Use xenograft mice (e.g., MCF-7 tumors) to correlate in vitro IC₅₀ with tumor regression .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
